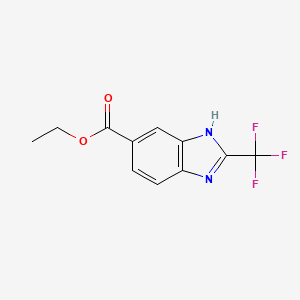

ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate

Overview

Description

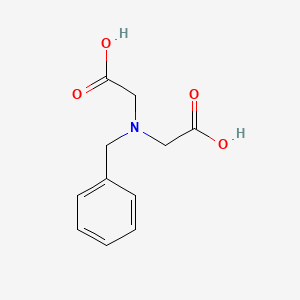

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate, or 2-TFMBD, is an organic compound with a wide range of applications in scientific research. It is an important intermediate used in the synthesis of many organic compounds, such as pharmaceuticals, agrochemicals, and dyes. 2-TFMBD is also used in a variety of laboratory experiments, such as chromatography, spectroscopy, and enzyme assays.

Scientific Research Applications

Synthesis Applications

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate has been utilized in various synthesis applications. It acts as a precursor in the synthesis of various analogs and derivatives:

Precursor in Thiazole Derivatives Synthesis : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a closely related compound, was used as a precursor for ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This process involved Michael-like addition of secondary amines, illustrating the compound's role in the synthesis of thiazole derivatives (Boy & Guernon, 2005).

Formation of Aromatic Compounds : Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate, a variant of the target compound, was used in Diels–Alder reactions with various dienophiles to efficiently prepare trifluoromethyl-containing aromatic compounds, showcasing the compound's utility in aromatic compound synthesis (Kondratov et al., 2015).

Synthesis of Pyrazole Derivatives : In a study involving the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters, the compound played a crucial role in the condensation processes, highlighting its significance in creating pyrazole-based structures (Beck & Wright, 1987).

Chemical Structure and Analysis

The compound also features prominently in the study of chemical structures and their analysis:

Crystal Structure Analysis : Investigations into the crystal structures of various derivatives, such as azilsartan methyl ester ethyl acetate hemisolvate, provide insights into the compound's physical and chemical properties, particularly its intermolecular interactions and conformation in different states (Li et al., 2015).

Synthesis and Structural Study : Studies focusing on the synthesis and crystal structure of various derivatives, like ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, provide valuable data on the compound's synthesis pathways and its crystallographic characteristics (Yeong et al., 2018).

Biological Applications

While focusing on non-drug-related aspects, there are studies highlighting the biological relevance of derivatives of the compound:

Anti-bacterial Activities : Novel thiazole compounds containing ether structures derived from the compound showed certain fungicidal activities, thus underscoring its potential in developing antibacterial agents (Qiu, 2015).

Antifungal Potency : Derivatives like 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles exhibited notable activity against Candida species, indicating the compound's significance in antifungal research (Göker et al., 2002).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in copper-mediated three-component reactions, which proceed via condensation, followed by an intermolecular ullmann-type cross-coupling reaction and intramolecular amination .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , which could suggest potential involvement in carbon–carbon bond-forming reactions.

Pharmacokinetics

A study on a compound with a trifluoromethyl group showed high brain and spinal cord uptake in mice, peaking at 15 minutes with an average suv value of 38 ± 04 . This could suggest potential bioavailability of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate, but further studies are needed to confirm this.

Result of Action

Compounds with similar structures have shown strong insecticidal activity, especially against lepidopterous pests .

Action Environment

It’s worth noting that the success of the suzuki–miyaura cross-coupling reaction, in which similar compounds have been used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . Additionally, this compound can bind to proteins involved in cellular signaling pathways, thereby modulating their activity and influencing downstream biochemical reactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell . These effects can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and efficacy. Additionally, long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites . Therefore, careful consideration of dosage is essential when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux within the cell . Additionally, this compound can affect the levels of key metabolites, such as reactive oxygen species, thereby modulating cellular redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for the compound’s overall biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is influenced by specific targeting signals and post-translational modifications, which direct it to its target compartments . Additionally, the subcellular localization of this compound can affect its interaction with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXCSGTWFKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237724 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89457-09-0 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride](/img/structure/B1266011.png)

![5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B1266020.png)